molecular formula C10H9N3O2 B2607476 3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-ol CAS No. 1239755-03-3

3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-ol

Cat. No.: B2607476
CAS No.: 1239755-03-3
M. Wt: 203.201
InChI Key: PLOOBJOLLNYFSO-UHFFFAOYSA-N
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Description

3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-ol is a chemical compound that belongs to the class of oxadiazoles, which are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-ol typically involves the formation of the oxadiazole ring followed by its attachment to the pyridin-2-ol moiety. One common method involves the reaction of cyclopropylcarboxylic acid hydrazide with a nitrile oxide to form the oxadiazole ring. This intermediate is then reacted with a pyridine derivative under appropriate conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance the efficiency and sustainability of the process .

Chemical Reactions Analysis

Types of Reactions

3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-ol can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-ol involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

What sets 3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-ol apart from these similar compounds is its specific substitution pattern and the presence of the pyridin-2-ol moiety. This unique structure can confer distinct chemical and biological properties, making it valuable for specific applications.

Properties

IUPAC Name

3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-1H-pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O2/c14-9-7(2-1-5-11-9)10-12-8(13-15-10)6-3-4-6/h1-2,5-6H,3-4H2,(H,11,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLOOBJOLLNYFSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NOC(=N2)C3=CC=CNC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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